molecular formula C13H21N3O3 B13905437 Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate

Tert-butyl 3-(1,2,4-oxadiazol-3-YL)azepane-1-carboxylate

Cat. No.: B13905437
M. Wt: 267.32 g/mol
InChI Key: HVBLPLDVLDKSSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate typically involves the formation of the oxadiazole ring followed by the introduction of the azepane and tert-butyl groups. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The azepane ring can be introduced through nucleophilic substitution reactions, and the tert-butyl group is often added via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a drug candidate due to its bioisosteric properties and ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Chemical Biology: It is used in bioconjugation reactions and as a ligand in various biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, allowing it to mimic the behavior of these functional groups in biological systems. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Azepane Derivatives: Compounds containing the azepane ring but with different functional groups.

    Tert-butyl Esters: Compounds with the tert-butyl ester functional group but different core structures.

Uniqueness

Tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate is unique due to the combination of the oxadiazole ring, azepane ring, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-7-5-4-6-10(8-16)11-14-9-18-15-11/h9-10H,4-8H2,1-3H3

InChI Key

HVBLPLDVLDKSSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NOC=N2

Origin of Product

United States

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